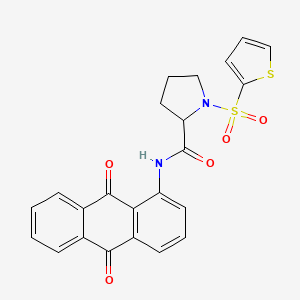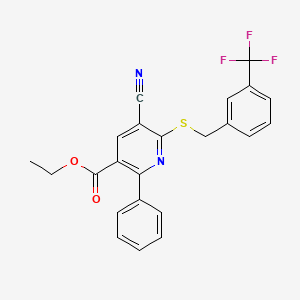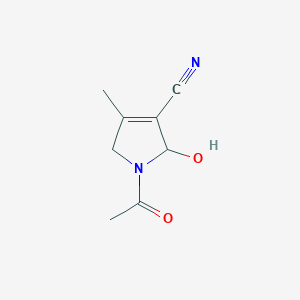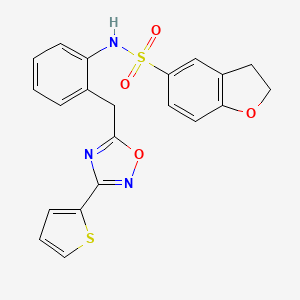
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide: is a synthetic compound known for its complex chemical structure, which combines various heterocyclic rings and functional groups
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for more complex molecules. Its diverse reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: This compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development. It has shown potential in inhibiting certain enzymes or receptors, thus opening avenues for treating various diseases.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers, catalysts, and other functional materials.
Mecanismo De Acción
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
It’s known that tertiary aliphatic amines, which could be a part of this compound, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The synthesis of thiophene derivatives is known to be influenced by the nature of the sulfur reagent, which can have an essential impact on reaction selectivity .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thiophene derivatives, which this compound is a part of, are known to interact with various enzymes, proteins, and other biomolecules . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
Thiophene derivatives are known to have a variety of effects on different types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that thiophene derivatives can be metabolized in the liver by the cytochrome P450 enzyme CYP2C19
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. Starting with the preparation of key intermediates, such as thiophene derivatives, oxadiazole rings, and benzofuran units, these are brought together under controlled conditions. Reaction conditions often involve specific catalysts, solvents, and temperature settings to achieve the desired product.
Industrial Production Methods: Industrial-scale production of this compound requires efficient and scalable methods. This typically involves continuous flow synthesis or batch processing, leveraging automation and real-time monitoring to ensure consistency and high yield. The reaction parameters are carefully optimized to minimize waste and enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is prone to various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups or the core structure of the compound, thus altering its properties.
Common Reagents and Conditions
Oxidation: : Commonly involves agents like hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Halogenated solvents and catalysts like palladium on carbon facilitate these reactions.
Major Products Formed: The major products depend on the specific reaction pathway and conditions. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl chains.
Comparación Con Compuestos Similares
Unique Features: Compared to similar compounds, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique in its combination of structural elements. This includes the fusion of thiophene, oxadiazole, and benzofuran units with a sulfonamide group, offering distinct reactivity and application potential.
Similar Compounds
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
These compounds share structural similarities but differ in the heterocyclic components, leading to variations in their chemical and biological properties. Each variant offers unique benefits and can be chosen based on the specific needs of the research or application.
Conclusion
This compound stands out for its intricate structure and diverse applications in scientific research, medicine, and industry. Understanding its preparation methods, reactivity, and mechanisms of action provides a foundation for harnessing its potential in various fields. The comparisons with similar compounds further highlight its uniqueness and broaden the scope of its application.
Propiedades
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c25-30(26,16-7-8-18-15(12-16)9-10-27-18)24-17-5-2-1-4-14(17)13-20-22-21(23-28-20)19-6-3-11-29-19/h1-8,11-12,24H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQAQHSVUOQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
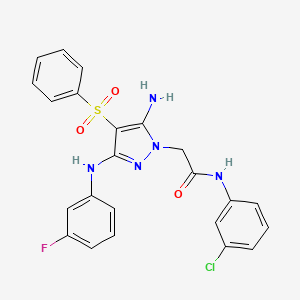
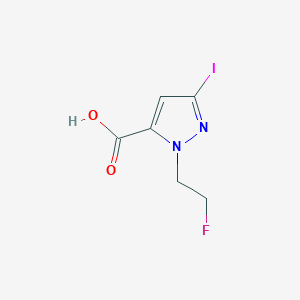

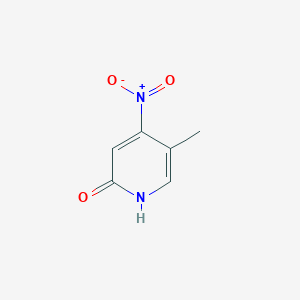
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)
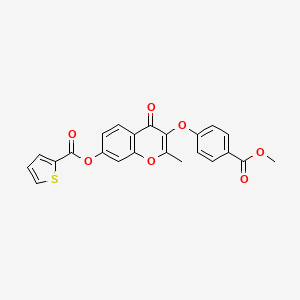
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)
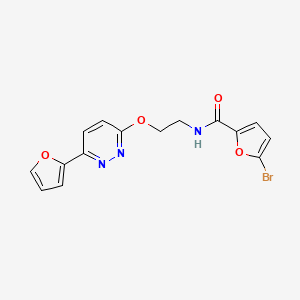
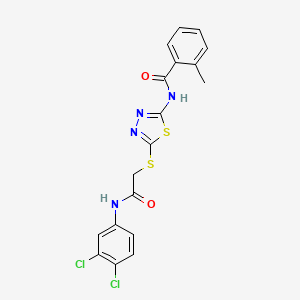
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)
